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Compound of Interest

2-(4-Chlorophenyl)thiazole-5-
Compound Name:
carboxylic acid

Cat. No.: B1353462

An In-depth Technical Guide to 2-(4-
Chlorophenyl)thiazole-5-carboxylic acid

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid. The information is intended for
researchers, scientists, and professionals involved in drug development and chemical
synthesis. While experimental data for this specific compound is limited, this guide consolidates
available information and provides context based on related structures and general chemical
principles.

Core Compound Information

IUPAC Name: 2-(4-chlorophenyl)thiazole-5-carboxylic acid
CAS Number: 10800044

Molecular Formula: C10HsCINO2S

Molecular Weight: 239.68 g/mol

Chemical Structure:

Caption: Chemical structure of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid.
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Physical and Chemical Properties

Quantitative data for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid is not extensively
available in the literature. The following tables summarize predicted values and data from
closely related analogs.

ble 1: | Phusical :

Property Value Source/Comment

Experimental value for the

closely related analog, 2-(4-

Melting Point 268-269 °C
chlorophenyl)-4-methyl-1,3-
thiazole-5-carboxylic acid.[1]
N ) ] Data not found in the searched
Boiling Point Not available )
literature.
Expected to have low solubility
- ] in water and be soluble in
Solubility Not available

organic solvents like DMSO
and DMF.

Property Value Source

XlogP 3.1 PubChem[2]

Estimated based on the pKa of

benzoic acid and the electron-
pKa ~3-4 . .

withdrawing nature of the

thiazole ring.

Spectral Data Interpretation

While experimental spectra for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid are not readily
available, the expected spectral characteristics can be inferred from the functional groups
present in the molecule.
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'H NMR Spectroscopy

o Aromatic Protons (Chlorophenyl group): Two doublets are expected in the aromatic region
(typically & 7.0-8.5 ppm), corresponding to the protons on the chlorophenyl ring.

o Thiazole Proton: A singlet for the proton at the C4 position of the thiazole ring is expected,
likely in the & 7.5-8.5 ppm range.

o Carboxylic Acid Proton: A broad singlet is anticipated at a downfield chemical shift (& 10-13
ppm), which is characteristic of a carboxylic acid proton. This signal would disappear upon
D20 exchange.

3C NMR Spectroscopy

o Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected in the range of
0 160-175 ppm.

o Aromatic and Thiazole Carbons: Multiple signals for the aromatic carbons of the
chlorophenyl ring and the carbons of the thiazole ring would appear in the 6 110-150 ppm
region.

Infrared (IR) Spectroscopy

e O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm~1is
characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

e C=0 Stretch: A strong, sharp absorption band between 1680 and 1710 cm~1 is expected for
the carbonyl (C=0) stretch of the carboxylic acid.

e C-N and C=N Stretches: Absorptions corresponding to the C-N and C=N bonds of the
thiazole ring would be observed in the fingerprint region (below 1600 cm™1).

o C-CI Stretch: A stretch for the C-Cl bond is expected in the 1000-1100 cm~1 region.

Mass Spectrometry

The molecular ion peak (M*) would be observed at m/z 239 (for 3>Cl) and 241 (for 3’Cl) with an

approximate intensity ratio of 3:1. Common fragmentation patterns would likely involve the loss
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of the carboxylic acid group (-COOH, 45 Da) and potentially the chlorophenyl group.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2-(4-Chlorophenyl)thiazole-
5-carboxylic acid are not explicitly published. However, a general and widely used method for
the synthesis of 2-aryl-thiazole-5-carboxylic acids is the Hantzsch thiazole synthesis.

General Synthesis Protocol (Hantzsch Thiazole
Synthesis)

This protocol is a generalized procedure and would require optimization for the specific
synthesis of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid.

Materials:

e 4-Chlorothiobenzamide

» Ethyl 3-bromo-2-oxopropanoate (or a similar a-haloketone with an ester group)
o Ethanol (or another suitable solvent)

o Base (e.g., sodium bicarbonate, pyridine)

e Hydrochloric acid

e Sodium hydroxide

Procedure:

e Thiazole Ring Formation: 4-Chlorothiobenzamide is reacted with an equimolar amount of
ethyl 3-bromo-2-oxopropanoate in a suitable solvent such as ethanol. The reaction mixture is
typically heated under reflux for several hours. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

o Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under
reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate)
and washed with a saturated sodium bicarbonate solution and brine. The organic layer is
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dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 2-(4-
chlorophenyl)thiazole-5-carboxylate.

» Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by heating with an
agueous solution of a base, such as sodium hydroxide.

 Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled
and acidified with a dilute acid, such as hydrochloric acid, to precipitate the 2-(4-
Chlorophenyl)thiazole-5-carboxylic acid. The solid product is then collected by filtration,
washed with water, and dried.

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent system (e.g., ethanol/water).

Workflow Diagram:
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Synthesis Workflow

Start Materials:
4-Chlorothiobenzamide

Ethyl 3-bromo-2-oxopropanoate

Hantzsch Thiazole Synthesis
(Reflux in Ethanol)

Aqueous Work-up
(Extraction and Washing)

Ester Hydrolysis
(NaOH, Heat)

Acidification
(HCI)

(Filtration and Drying)

(Recrystallizatiora

Final Product:

2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Click to download full resolution via product page
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Caption: Generalized workflow for the synthesis of 2-(4-Chlorophenyl)thiazole-5-carboxylic
acid.

Biological Activity and Signaling Pathways

The thiazole nucleus is a common scaffold in many biologically active compounds, exhibiting a
wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4]
However, no specific biological activity or involvement in signaling pathways has been reported
for 2-(4-Chlorophenyl)thiazole-5-carboxylic acid itself.

Derivatives of 2-aminothiazole-5-carboxylic acid have been investigated as potential anti-tumor
agents, with some showing antiproliferative effects on leukemia cells.[3] The biological activity
of such compounds is highly dependent on the specific substituents on the thiazole ring and
other parts of the molecule.

Potential Areas for Investigation

Given the structural alerts present in 2-(4-Chlorophenyl)thiazole-5-carboxylic acid, it could
be a candidate for screening in various biological assays.

Logical Relationship for Biological Screening:

Potential Biological Screening

Enzyme Inhibition Assays
(e.g., Kinase, Protease)

2-(4-Chlorophenyl)thiazole-5-carboxylic acid Anticancer Assays )j

(e.g., MTT, Apoptosis assays

[~
Antimicrobial Assays
(e.g., MIC determination)
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Caption: Potential screening pathways for biological activity.

Conclusion

2-(4-Chlorophenyl)thiazole-5-carboxylic acid is a molecule of interest for which detailed
experimental data is currently scarce in publicly available literature. This guide has compiled
the available predicted data and information from closely related compounds to provide a
foundational understanding of its physical and chemical properties. The provided general
synthesis protocol offers a starting point for its preparation. Further experimental investigation
is required to fully characterize this compound and to explore its potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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